![molecular formula C13H17BrFN3O3 B12904244 2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one CAS No. 851028-95-0](/img/structure/B12904244.png)
2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone is a complex organic compound that features a bromine atom, a fluorine atom, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a suitable carbonyl compound.
Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the pyrrolidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the oxadiazole and pyrrolidine rings.
Reduction Products: Reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, can interact with various enzymes and receptors, modulating their activity. The compound can also participate in covalent bonding with target molecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-((2S,4S)-2-(5-methyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
- 2-Bromo-1-((2S,4S)-2-(5-ethyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone
Uniqueness
The presence of the tert-butyl group in 2-Bromo-1-((2S,4S)-2-(5-(tert-butyl)-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl)ethanone imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
851028-95-0 |
|---|---|
Molekularformel |
C13H17BrFN3O3 |
Molekulargewicht |
362.19 g/mol |
IUPAC-Name |
2-bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrFN3O3/c1-13(2,3)12-17-16-11(21-12)10(20)8-4-7(15)6-18(8)9(19)5-14/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
PLLHRRIIISMFEK-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)[C@@H]2C[C@@H](CN2C(=O)CBr)F |
Kanonische SMILES |
CC(C)(C)C1=NN=C(O1)C(=O)C2CC(CN2C(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


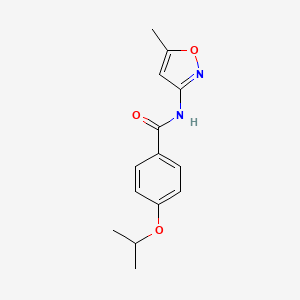
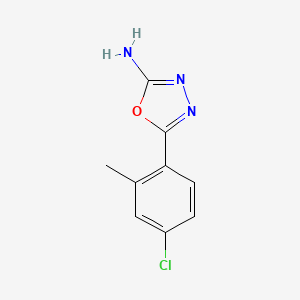
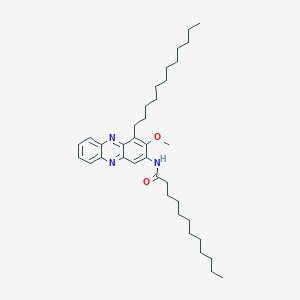

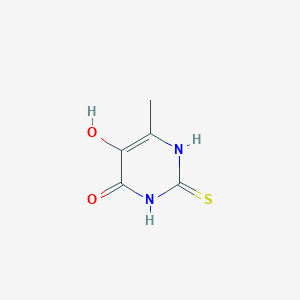
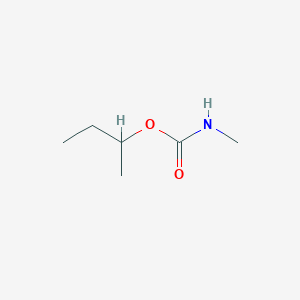
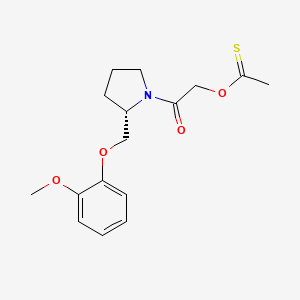
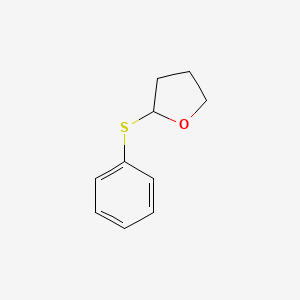

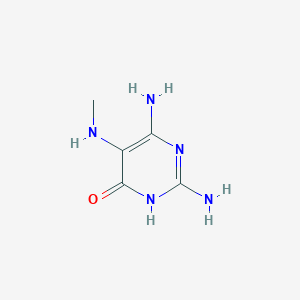
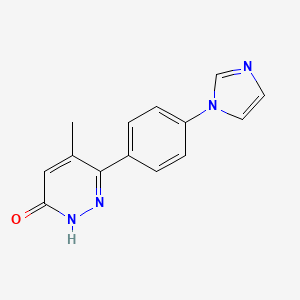

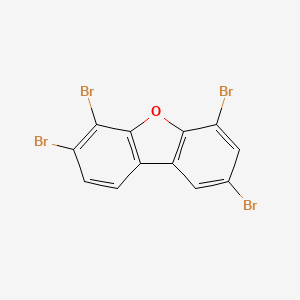
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
